molecular formula C13H17N B2633121 rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane CAS No. 1262410-12-7

rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane

Cat. No.: B2633121
CAS No.: 1262410-12-7
M. Wt: 187.286
InChI Key: AWRVRPHELFNBNU-CHWSQXEVSA-N
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Description

rac-(1R,6R)-3-benzyl-3-azabicyclo[410]heptane is a bicyclic compound that features a unique azabicyclo structure

Preparation Methods

The synthesis of rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane typically involves multiple steps starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the azabicyclo structure. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:

These comparisons highlight the unique aspects of this compound, particularly its potential for diverse chemical reactions and applications.

Properties

IUPAC Name

(1S,6S)-3-benzyl-3-azabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-11(5-3-1)9-14-7-6-12-8-13(12)10-14/h1-5,12-13H,6-10H2/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRVRPHELFNBNU-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]2[C@H]1C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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